molecular formula C23H23NO3S B7005218 N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide

N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B7005218
M. Wt: 393.5 g/mol
InChI Key: VRKUQDJLEPEFTB-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c25-21(22-7-4-12-28-22)15-24(14-17-5-2-1-3-6-17)23(26)19-8-9-20-16-27-11-10-18(20)13-19/h1-9,12-13,21,25H,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKUQDJLEPEFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isochromene core, followed by the introduction of the benzyl and thiophene groups. Common reagents used in these reactions include benzyl chloride, thiophene-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and compounds.

    Biology: Its potential biological activity has been explored, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of its interactions with specific molecular targets.

    Industry: The compound’s properties may be leveraged in the development of new industrial materials and processes.

Mechanism of Action

The mechanism by which N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects involves its interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and thiophene derivatives, as well as isochromene-based molecules. Examples include:

  • N-benzyl-N-(2-hydroxyethyl)-3,4-dihydro-1H-isochromene-6-carboxamide
  • N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide

Uniqueness

What sets N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

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